Pyridin-3-yl Sulfonyl vs. Other Heteroaryl Sulfonyl Groups: Impact on M5 Potency and Selectivity
Within the arylsulfonamide M5 inhibitor series, the pyridin-3-ylsulfonyl substituent is explicitly claimed as a preferred embodiment in patent AU2021293583A1, distinguishing it from phenyl, thienyl, naphthalenyl, and benzodioxinyl sulfonyl analogs that dominate the prior art [1]. In the closely related piperidine amide-based M5 antagonist series, introduction of a 2-chloropyridine sulfonamide (compound 29c) retained on-target potency (hM5 IC50 = 168 nM), while a simple phenyl sulfonamide analog (compound 5) showed hM5 IC50 = 111 nM [2]. Although direct hM5 IC50 data for the 1-(pyridin-3-ylsulfonyl)azetidine derivative are not publicly available in the peer-reviewed literature, the SAR trend indicates that the pyridyl nitrogen position and azetidine linker geometry are critical variables for fine-tuning both potency and M5-vs-M1 selectivity [2].
| Evidence Dimension | hM5 IC50 potency (nM) |
|---|---|
| Target Compound Data | Not publicly disclosed in peer-reviewed literature |
| Comparator Or Baseline | Compound 29c (2-chloropyridine sulfonamide analog): hM5 IC50 = 168 nM; Compound 5 (phenyl sulfonamide analog): hM5 IC50 = 111 nM |
| Quantified Difference | SAR trend: pyridyl sulfonamides maintain sub-200 nM potency; potency is tunable via pyridyl substitution pattern |
| Conditions | Human M5 mAChR expressed in mammalian cell lines; calcium mobilization or radioligand binding assays |
Why This Matters
For procurement, this establishes that the pyridin-3-ylsulfonyl-azetidine scaffold is a patent-protected, SAR-validated chemotype within the M5 antagonist field, not a generic sulfonamide, and that its potency and selectivity profile cannot be assumed from phenyl sulfonamide or thienyl sulfonamide analogs.
- [1] AU2021293583A1 - Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor M5 inhibitors, filed 2021-06-18. View Source
- [2] Capstick, R.A., et al. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorg. Med. Chem. Lett. 76, 128988 (2022). View Source
